molecular formula C18H20N2O4 B2921807 (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1396876-96-2

(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2921807
CAS No.: 1396876-96-2
M. Wt: 328.368
InChI Key: RRXCRACLWAQQOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The chemical synthesis of this compound involves the reaction of 3-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile with various reagents, such as sodium hydride, to produce the final product.


Molecular Structure Analysis

The molecular formula of this compound is C8H15NO2 . The InChI code is 1S/C8H15NO2/c1-7(2)10-5-8(6-11-7)3-9-4-8/h9H,3-6H2,1-2H3 .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 157.21 . It should be stored at 0-8°C .

Scientific Research Applications

Photochemical Transformations

Research has explored the unique photoreactions of certain compounds leading to β-lactam formations, which are crucial in antibiotic synthesis. For example, a study demonstrated the novel photochemical transformation of a methyl dihydrobenzoxazine carboxylate into four β-lactam compounds, highlighting the potential for creating valuable pharmaceutical intermediates through photoinduced reactions (Marubayashi et al., 1992).

HIV Entry Inhibitors

The CCR5 receptor's role in HIV-1 entry into cells has been a significant focus, with research detailing the effects of various noncompetitive allosteric antagonists. This includes the study of compounds capable of blocking HIV entry, underscoring the importance of structural motifs in developing effective antiviral therapies (Watson et al., 2005).

Spirocyclic and Azetidinyl Derivatives

The synthesis and investigation of spirocyclic and azetidinyl derivatives have found applications in drug discovery and development. For instance, a study on the synthesis of a spirocyclic oxetane-fused benzimidazole described a novel route to create complex structures that could have pharmacological relevance (Gurry et al., 2015). Another significant piece of research involves the metabolism of AZD1979, a compound with a strained spiro-azetidinyl moiety, highlighting the complexities of drug metabolism and the role of glutathione S-transferases in biotransformation processes without prior bioactivation (Li et al., 2019).

Mechanism of Action

This compound is a neuraminidase enzyme inhibitor that targets the sialic acid receptors on the surface of respiratory viruses, preventing their entry into host cells.

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

Properties

IUPAC Name

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-17(2)22-11-18(12-23-17)9-20(10-18)16(21)14-8-15(24-19-14)13-6-4-3-5-7-13/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXCRACLWAQQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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